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Introduction and Chemical Profile

Tinoridine (C₁₇H₂₀N₂O₂S), also known commercially as Y-3642, is a thiophene-based derivative that

belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) with demonstrated anti-

inflammatory and analgesic properties. First developed decades ago, Tinoridine has recently garnered

renewed scientific interest due to its multifaceted mechanism of action that extends beyond traditional

COX inhibition to include potent antioxidant effects and newly discovered ferroptosis inhibition

capabilities. The compound features a tetrahydrothienopyridine core structure with benzyl and

carbethoxy substituents, which contributes to its unique pharmacological profile [1] [2]. Unlike conventional

NSAIDs that primarily target cyclooxygenase enzymes, Tinoridine exhibits a broad-spectrum anti-

inflammatory activity through multiple complementary pathways, making it a compelling subject for drug

development research and potential therapeutic repurposing.

The molecular weight of Tinoridine base is 316.42 g/mol, while its hydrochloride salt form (CAS: 25913-

34-2) has a molecular weight of 352.88 g/mol. The compound is characterized by light yellow to yellow

appearance in solid form and demonstrates solubility in DMSO (up to 125 mg/mL) and ethanol (2 mg/mL),

but is insoluble in water [1] [3]. These physicochemical properties are relevant for formulation development

and experimental design in research settings. Recent studies have revealed unexpected mechanisms of action

that position Tinoridine as a promising candidate for addressing inflammatory conditions that have proven

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 9 Tech Support

https://www.smolecule.com/products/s589076?utm_src=pdf-body
https://www.smolecule.com/products/s589076?utm_src=pdf-interest
https://www.smolecule.com/products/s589076?utm_src=pdf-body
https://www.smolecule.com/products/s589076?utm_src=pdf-body
https://www.medchemexpress.com/tinoridine.html?srsltid=AfmBOoqrL9kzETblzlmwWBmKy4ti4AZ-kyhcfO5rIFWD23SQxPiW5SKc
https://www.mdpi.com/1424-8247/14/7/692
https://www.smolecule.com/products/s589076?utm_src=pdf-body
https://www.smolecule.com/products/s589076?utm_src=pdf-body
https://www.medchemexpress.com/tinoridine.html?srsltid=AfmBOoqrL9kzETblzlmwWBmKy4ti4AZ-kyhcfO5rIFWD23SQxPiW5SKc
https://www.selleckchem.com/products/tinoridine-hydrochloride.html
https://www.smolecule.com/products/s589076?utm_src=pdf-body
https://www.smolecule.com/products/s589076?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


resistant to conventional NSAID therapy, particularly in the context of oxidative stress-mediated

pathologies.

Established Molecular Mechanisms of Action

Tinoridine exhibits a multimodal mechanism of action that encompasses both classical NSAID pathways

and unique antioxidant effects. The table below systematically categorizes its primary molecular targets and

associated functional outcomes:

Table 1: Traditional Anti-inflammatory Mechanisms of Tinoridine

Mechanistic Category Molecular Target/Activity Functional Outcome

Enzyme Inhibition Cyclooxygenase (COX)
inhibition

Reduced prostaglandin synthesis

Oxidative Stress
Modulation

Hydroxyl radical (·OH)
scavenging

Protection against oxidative damage

Oxidative Stress
Modulation

Lipid peroxidation inhibition Membrane stabilization

Cellular Process
Regulation

Leukocyte migration inhibition Reduced inflammatory infiltration

Cellular Process
Regulation

Lysosomal membrane
stabilization

Prevention of inflammatory enzyme
release

Immune Response
Modulation

Cytokine activity modulation Attenuation of inflammatory signaling

The COX inhibitory activity represents Tinoridine's canonical NSAID mechanism, whereby it reduces the

biosynthesis of prostaglandins - key lipid mediators of inflammation, pain, and fever [4]. This shared

mechanism with traditional NSAIDs provides Tinoridine with conventional anti-inflammatory and analgesic

properties. However, Tinoridine's free radical scavenging capability significantly expands its therapeutic

potential beyond typical COX inhibitors. Research demonstrates that Tinoridine specifically targets
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hydroxyl radicals (·OH), one of the most reactive oxygen species, through a process that involves the

oxidation of Tinoridine itself as measured by fluorescence of its oxidation products [5] [6]. This direct

antioxidant activity occurs at an approximate 1:2 molar ratio against stable free radicals like diphenyl-p-

picryl-hydrazyl, confirming potent electron-donating capacity.

Tinoridine further modulates inflammatory processes at the cellular level by inhibiting leukocyte

migration to inflamed tissues, thereby reducing the local concentration of inflammatory cells and their

destructive enzymes [4]. The compound's stabilizing effect on lysosomal membranes prevents the release

of proteolytic enzymes that would otherwise exacerbate tissue damage and inflammation propagation [7].

This membrane-stabilizing property extends to protection against ascorbic acid-induced lipid peroxidation

in rat liver mitochondria, demonstrating broad activity against peroxidative damage to cellular membranes

[6]. These complementary mechanisms collectively contribute to Tinoridine's comprehensive anti-

inflammatory profile, positioning it as a multifaceted therapeutic agent with potential advantages over more

narrowly-targeted anti-inflammatory compounds.

Novel Ferroptosis Inhibition Pathway

Recent groundbreaking research has uncovered a previously unrecognized mechanism of Tinoridine action:

inhibition of ferroptosis, a novel iron-dependent form of programmed cell death distinct from apoptosis,

necrosis, and autophagy. This discovery emerged from a 2024 study that screened an NSAID library for

potential applications in intervertebral disc degeneration (IVDD) therapy [8]. The investigation revealed

that Tinoridine exerts potent cytoprotective effects on nucleus pulposus cells by activating the Nrf2/GPX4

antioxidant pathway, representing a significant expansion of its therapeutic potential beyond conventional

inflammatory conditions.

The visualization below illustrates Tinoridine's role in regulating the ferroptosis pathway:
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Tinoridine's activation of the Nrf2 transcription factor initiates a coordinated antioxidant response that

directly counteracts the ferroptosis execution pathway. Ferroptosis occurs through an iron-catalyzed

cascade of lipid peroxidation, either through non-enzymatic means like Fenton reactions or enzymatic

pathways involving lipoxygenases [8]. The canonical pathway involves deactivation of GPX4, the principal

protective mechanism for biomembranes against peroxidation damage, while the noncanonical pathway

increases the labile iron pool. Tinoridine counteracts both pathways by upregulating GPX4 expression

through Nrf2 activation while simultaneously suppressing ACSL4 expression, a key enzyme in pro-

ferroptotic lipid metabolism.

This newly identified mechanism has profound therapeutic implications, particularly for conditions driven by

oxidative stress and iron dysregulation. In experimental models of intervertebral disc degeneration,

Tinoridine administration preserved extracellular matrix composition by reducing collagen II degradation
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and maintaining proteoglycan content through ferroptosis inhibition [8]. The Nrf2 pathway transactivates

multiple antioxidant genes including metallothionein 1G, heme oxygenase 1 (HO-1) and SLC7A11,

creating a comprehensive cellular defense network against peroxidative damage. This mechanism represents

a significant departure from Tinoridine's traditional NSAID classification and suggests potential

applications in various degenerative conditions characterized by ferroptotic cell death.

Quantitative Experimental Data

Comprehensive evaluation of Tinoridine's efficacy across multiple experimental models provides robust

quantitative evidence supporting its anti-inflammatory and anti-ferroptotic properties. The table below

summarizes key findings from recent studies:

Table 2: Experimental Efficacy Data for Tinoridine

Experimental Model Dosage/Concentration Key Results Reference

TBHP-induced IVDD (in
vitro)

10-100 μM Restored GPX4 expression;
Reduced lipid peroxidation; ↓

ECM degradation

[8]

Rat IVDD model (in vivo) 5 mg/kg (daily) Significant protection against

disc degeneration; Preserved
disc structure

[8]

CCL₄ hepatotoxicity (in
vivo)

100 mg/kg (oral) Inhibited serum transaminase
increases; Preserved

cytochrome P-450 activity

[1]

Lysosomal enzyme
release (in vitro)

1-100 μM Inhibited acid phosphatase

release; Concentration-
dependent effect

[1]

Xanthine/xanthine
oxidase lipid
peroxidation

Not specified Significant inhibition of ·OH-
induced lipid peroxidation

[5] [6]
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In the groundbreaking 2024 study on intervertebral disc degeneration, researchers demonstrated that

Tinoridine effectively counteracted TBHP-induced oxidative damage in primary rat nucleus pulposus

cells. Treatment with Tinoridine resulted in dose-dependent restoration of GPX4 levels and significantly

reduced markers of lipid peroxidation, confirming its anti-ferroptotic activity at concentrations ranging from

10-100 μM [8]. This cellular protection translated to preservation of extracellular matrix integrity, with

maintained collagen II and proteoglycan content - essential components for disc health and function. The

consistency of response across this concentration range suggests a robust therapeutic window for

Tinoridine's effects on ferroptosis pathway modulation.

In vivo validation using a rat IVDD model revealed that daily administration of 5 mg/kg Tinoridine

provided substantial protection against disc degeneration progression [8]. Earlier investigations of

Tinoridine's hepatoprotective effects demonstrated that a single 100 mg/kg oral dose effectively inhibited

CCl₄-induced increases in serum glutamic-oxaloacetic transaminase and glutamic-pyruvic transaminase

levels while preserving hepatic cytochrome P-450 and glucose-6-phosphatase activities [1]. In lysosomal

stability assays, Tinoridine concentrations as low as 1 μM significantly inhibited spontaneous acid

phosphatase release from liver lysosomes, with effects intensifying at higher concentrations up to 100 μM

[1]. These collective findings across diverse experimental systems provide compelling evidence for

Tinoridine's bioactivity at varying dosage ranges, supporting its potential therapeutic utility in multiple

oxidative stress-related pathologies.

Experimental Protocols and Methodologies

In Vitro Ferroptosis Inhibition Assay

The protocol for evaluating Tinoridine's anti-ferroptotic activity involves primary nucleus pulposus cell

culture isolated from rat intervertebral discs. Cells are maintained in DMEM/F12 medium supplemented

with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [8]. To induce

ferroptosis, cells are treated with tert-butyl hydroperoxide (TBHP) at 50 μM for 24 hours to establish the

oxidative stress model. Tinoridine is applied at varying concentrations (typically 10-100 μM) concurrently

with TBHP exposure. Assessment of anti-ferroptotic effects includes:

Western blot analysis of GPX4, Nrf2, ACSL4, and collagen II expression levels
Lipid peroxidation measurement using C11 BODIPY 581/591 fluorescent probe
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Immunofluorescence staining for Nrf2 nuclear translocation

Reactive oxygen species detection using DCFH-DA fluorescent dye
Transmission electron microscopy for morphological examination of mitochondrial changes

characteristic of ferroptosis

This comprehensive approach allows researchers to quantify Tinoridine's effects on key regulatory nodes in

the ferroptosis pathway while correlating molecular changes with functional cellular outcomes.

In Vivo Intervertebral Disc Degeneration Model

The animal model for evaluating Tinoridine's therapeutic potential in IVDD involves surgical induction of

disc degeneration in Sprague-Dawley rats (typically 250-300g body weight) [8]. The procedure includes:

Anesthesia using intraperitoneal pentobarbital sodium (40 mg/kg)

Surgical exposure of the caudal discs (Co6-Co7 to Co8-Co9)
Puncture induction using a 20-gauge needle to a depth of 5 mm with rotation for 5 seconds

Post-operative administration of Tinoridine via intraperitoneal injection at 5 mg/kg daily for 8
weeks

Control groups receiving equal volume of vehicle solution

Evaluation endpoints include histological analysis through safranin O-fast green staining to assess

proteoglycan content, Pfirrmann grading for disc degeneration severity, and immunohistochemical

staining for GPX4, Nrf2, and collagen II expression. This protocol establishes a robust system for

quantifying Tinoridine's efficacy in preventing structural deterioration in degenerative disc disease.

Molecular Docking Analysis

To investigate Tinoridine's interaction with the Nrf2 pathway components, researchers employ

computational docking studies using software such as AutoDock Vina [8]. The protocol includes:

Protein preparation: Retrieval of Keap1-Nrf2 crystal structure (PDB ID) from Protein Data Bank
Ligand preparation: Optimization of Tinoridine 3D structure using MarvinSketch and energy

minimization
Docking simulation: Grid box centered on the Keap1 binding site with dimensions sufficient to

accommodate ligand binding
Binding affinity calculation: Evaluation of predicted binding energies and interaction patterns

Validation: Comparison with known Nrf2 activators and site-directed mutagenesis studies
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This methodology provides insights into the structural basis for Tinoridine's activation of the Nrf2 pathway

and helps establish structure-activity relationships for future compound optimization.

Conclusion and Research Implications

Tinoridine represents a unique multifunctional therapeutic agent with a mechanism of action that spans

traditional NSAID activity, potent antioxidant effects, and novel ferroptosis inhibition. The recent discovery

of its activation of the Nrf2/GPX4 pathway unveils potential applications in degenerative conditions

characterized by oxidative stress and iron-dependent cell death, particularly intervertebral disc degeneration

[8]. Its well-established safety profile in earlier clinical use, combined with these newly recognized

mechanisms, positions Tinoridine as a promising candidate for drug repurposing initiatives.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b589076#tinoridine-anti-inflammatory-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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